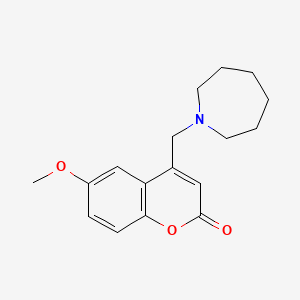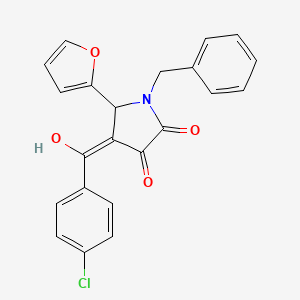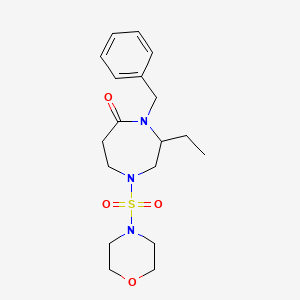
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide, also known as DMETB, is a compound that has been extensively studied for its potential applications in scientific research. DMETB is a thiazole-based compound that has been synthesized using various methods. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibitors have been shown to have potential applications in cancer therapy, as they can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of HDACs, which can lead to changes in gene expression. This compound has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This compound has also been shown to inhibit the activity of topoisomerase II, which can lead to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide has several advantages for lab experiments. It is a highly pure compound that can be synthesized using various methods. This compound has been extensively studied for its potential applications in scientific research, and its effects have been well characterized. However, this compound also has some limitations. It can be difficult to dissolve in some solvents, which can make it challenging to use in certain assays. This compound can also exhibit cytotoxic effects at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the effects of this compound on epigenetic regulation, as HDAC inhibitors have been shown to have potential applications in cancer therapy. Further research is also needed to elucidate the mechanism of action of this compound and its effects on various cellular processes.
Métodos De Síntesis
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide can be synthesized using various methods, including the reaction of 4,5-dimethyl-2-thiazolylamine with 2-(ethylthio)benzoyl chloride in the presence of a base. Another method involves the reaction of 2-(ethylthio)benzoic acid with 4,5-dimethyl-2-thiazolylamine in the presence of a coupling agent. Both methods have been shown to yield high purity this compound.
Aplicaciones Científicas De Investigación
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(ethylthio)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This compound has been used in various assays to study the effects of compounds on cell proliferation, apoptosis, and gene expression.
Propiedades
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-4-18-12-8-6-5-7-11(12)13(17)16-14-15-9(2)10(3)19-14/h5-8H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTZIDCEQGSTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5419845.png)
![1-ethyl-6-methyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5419851.png)
![3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5419857.png)
![3-{2-[2-cyano-2-(4-fluorophenyl)vinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5419867.png)
![1-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}-2-propanol hydrochloride](/img/structure/B5419884.png)

![3-[(diethylamino)methyl]-6-methoxy-2-methyl-4(1H)-quinolinone](/img/structure/B5419907.png)



![2-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5419922.png)

![3-({[3-(methoxymethyl)phenyl]amino}sulfonyl)benzoic acid](/img/structure/B5419939.png)
